
Methyl ((4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Tioacetato de metilo ((4-(4-bromofenil)-5-(3-piridinil)-4H-1,2,4-triazol-3-YL)tio) es un compuesto orgánico complejo que pertenece a la clase de los derivados de triazol. Este compuesto se caracteriza por la presencia de un grupo bromofenilo, un grupo piridinilo y un anillo de triazol, que están unidos a través de un grupo funcional tioéter y éster. La estructura única de este compuesto lo hace interesante en varios campos de investigación científica, incluyendo la química medicinal, la síntesis orgánica y la ciencia de los materiales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del Tioacetato de metilo ((4-(4-bromofenil)-5-(3-piridinil)-4H-1,2,4-triazol-3-YL)tio) normalmente implica un proceso de varios pasos:
Formación del anillo de triazol: El anillo de triazol se puede sintetizar a través de una reacción de ciclización que involucra hidracina y un compuesto de nitrilo apropiado.
Introducción del grupo bromofenilo: El grupo bromofenilo se puede introducir a través de una reacción de sustitución nucleofílica utilizando un compuesto aromático bromado.
Adición del grupo piridinilo: El grupo piridinilo se puede unir a través de una reacción de acoplamiento, como una reacción de Suzuki o Heck.
Formación del enlace tioéter: El enlace tioéter se puede formar haciendo reaccionar el derivado de triazol con un compuesto tiol.
Esterificación: El paso final implica la esterificación del derivado de tioéter con metanol en presencia de un catalizador ácido.
Métodos de producción industrial
La producción industrial del Tioacetato de metilo ((4-(4-bromofenil)-5-(3-piridinil)-4H-1,2,4-triazol-3-YL)tio) puede implicar la optimización de las rutas sintéticas anteriores para mejorar el rendimiento y la pureza. Esto puede incluir el uso de reactores de flujo continuo, la detección de alto rendimiento de catalizadores y técnicas avanzadas de purificación como la cromatografía y la cristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el átomo de azufre, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse al grupo funcional éster, convirtiéndolo en un alcohol.
Reactivos y condiciones comunes
Oxidación: Reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico se pueden usar en condiciones suaves.
Reducción: El hidruro de aluminio y litio o el borohidruro de sodio son agentes reductores comunes.
Sustitución: Nucleófilos como aminas o tioles se pueden usar en presencia de una base como el carbonato de potasio.
Productos principales
Oxidación: Sulfóxidos y sulfonas.
Reducción: Derivados de alcohol.
Sustitución: Varios compuestos aromáticos sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, el Tioacetato de metilo ((4-(4-bromofenil)-5-(3-piridinil)-4H-1,2,4-triazol-3-YL)tio) se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas vías de reacción y el desarrollo de nuevas metodologías sintéticas.
Biología
En la investigación biológica, este compuesto se puede utilizar como sonda para estudiar las interacciones enzimáticas y la unión a receptores. Se sabe que su anillo de triazol interactúa con varios objetivos biológicos, lo que lo hace útil en el diseño de inhibidores enzimáticos y moduladores de receptores.
Medicina
En la química medicinal, el Tioacetato de metilo ((4-(4-bromofenil)-5-(3-piridinil)-4H-1,2,4-triazol-3-YL)tio) se investiga por sus posibles propiedades terapéuticas. Puede servir como compuesto principal para el desarrollo de nuevos fármacos que se dirijan a enfermedades específicas, como el cáncer o las enfermedades infecciosas.
Industria
En el sector industrial, este compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o revestimientos. Sus grupos funcionales únicos permiten la modificación de las propiedades del material, lo que lleva a un mejor rendimiento en diversas aplicaciones.
Mecanismo De Acción
El mecanismo de acción del Tioacetato de metilo ((4-(4-bromofenil)-5-(3-piridinil)-4H-1,2,4-triazol-3-YL)tio) involucra su interacción con objetivos moleculares específicos. El anillo de triazol puede unirse a iones metálicos o sitios activos enzimáticos, inhibiendo su actividad. Los grupos bromofenilo y piridinilo pueden mejorar la afinidad de unión y la selectividad, lo que lleva a efectos biológicos más potentes. Los grupos funcionales tioéter y éster pueden modular la solubilidad y la estabilidad del compuesto, afectando su biodisponibilidad general y farmacocinética.
Comparación Con Compuestos Similares
Compuestos similares
- Tioacetato de metilo ((4-(4-clorofenil)-5-(3-piridinil)-4H-1,2,4-triazol-3-YL)tio)
- Tioacetato de metilo ((4-(4-fluorofenil)-5-(3-piridinil)-4H-1,2,4-triazol-3-YL)tio)
- Tioacetato de metilo ((4-(4-metilfenil)-5-(3-piridinil)-4H-1,2,4-triazol-3-YL)tio)
Singularidad
El Tioacetato de metilo ((4-(4-bromofenil)-5-(3-piridinil)-4H-1,2,4-triazol-3-YL)tio) es único debido a la presencia del grupo bromofenilo, que puede participar en interacciones específicas no observadas con otros derivados halogenados. El átomo de bromo puede mejorar la reactividad y la afinidad de unión del compuesto, lo que lleva a propiedades químicas y biológicas distintas. Además, la combinación de los grupos funcionales triazol, piridinilo y éster proporciona un andamiaje versátil para una mayor modificación y optimización en diversas aplicaciones.
Propiedades
Número CAS |
680988-29-8 |
|---|---|
Fórmula molecular |
C16H13BrN4O2S |
Peso molecular |
405.3 g/mol |
Nombre IUPAC |
methyl 2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C16H13BrN4O2S/c1-23-14(22)10-24-16-20-19-15(11-3-2-8-18-9-11)21(16)13-6-4-12(17)5-7-13/h2-9H,10H2,1H3 |
Clave InChI |
DRXKUNRCWWXBBB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Br)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


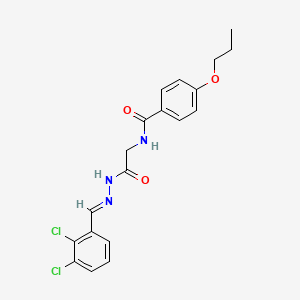
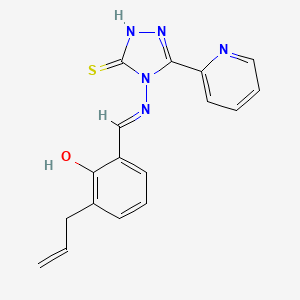
![5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12023794.png)
![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12023810.png)
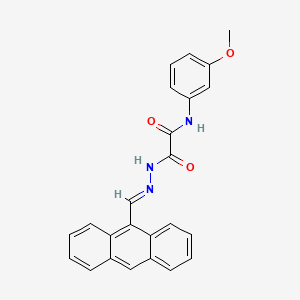
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12023814.png)
![allyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12023819.png)
![4-((E)-{[3-(3-Isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B12023826.png)

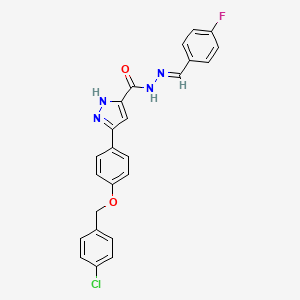
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12023845.png)
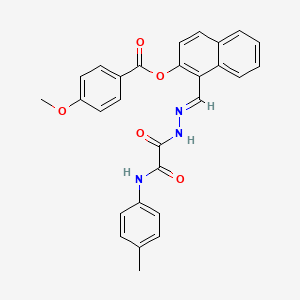
![(5E)-2-(4-chlorophenyl)-5-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12023862.png)

